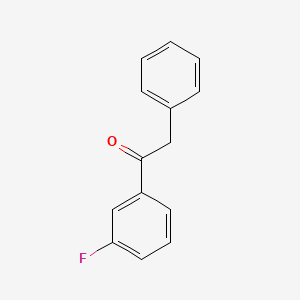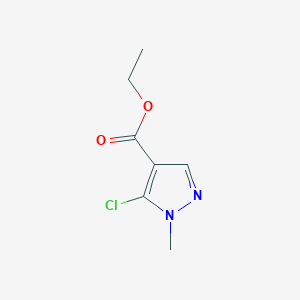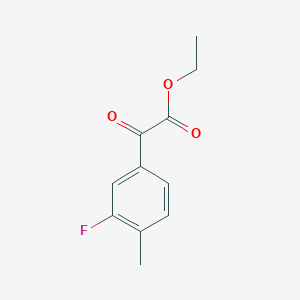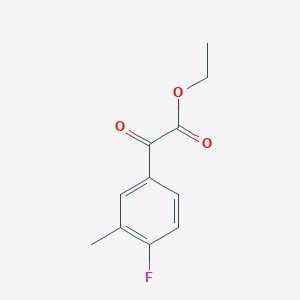
1-(3-Fluorophenyl)-2-phenylethanon
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)-2-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)-2-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Schiff-Basen
Die Verbindung wird bei der Synthese neuer Schiff-Basen verwendet, die von 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion abgeleitet sind . Diese Schiff-Basen sind eine vielversprechende Klasse von Verbindungen zur Behandlung von Infektionskrankheiten .
Antifungal Aktivität
Mehrere Substanzen, die aus dieser Verbindung synthetisiert wurden, haben eine moderate antifungale Aktivität gegen Candida spp gezeigt . Die höchste Aktivität gegen C. albicans zeigte eine Verbindung mit einer 4-Methoxyphenyl-Gruppierung .
Modulation der Protein-Protein-Interaktion
1-(3-Fluorophenyl)-2-phenylethanon wird hinsichtlich seines Potenzials zur Modulation von Protein-Protein-Interaktionen (PPIs) untersucht. PPIs sind für verschiedene zelluläre Prozesse entscheidend, und ihre Dysregulation ist an vielen Krankheiten beteiligt.
Enzyminhibition
Studien deuten darauf hin, dass diese Verbindung als Inhibitor für bestimmte Enzyme wirken kann. So wurde gezeigt, dass sie die Bruton's Tyrosinkinase (BTK) hemmt, ein Protein, das an der B-Zell-Signaltransduktion beteiligt ist und an verschiedenen B-Zell-Malignomen beteiligt ist.
Zelluläre Signalwege
Diese Verbindung wird hinsichtlich ihrer Fähigkeit untersucht, bestimmte zelluläre Signalwege zu modulieren. Diese Wege spielen eine entscheidende Rolle bei der Regulation verschiedener zellulärer Funktionen, und ihre Dysregulation kann zur Krankheitsentwicklung beitragen.
Neurodegenerative Erkrankungen
Antibakterielle Aktivität
Einige Studien haben gezeigt, dass diese Verbindung antimikrobielle Aktivität gegen bestimmte Bakterien- und Pilzstämme aufweist, was weitere Untersuchungen seines Potenzials als antimikrobielles Mittel rechtfertigt.
Synthese von heterocyclischen Verbindungen
Thiourea-Derivate von this compound sind äußerst vielseitige Bausteine für die Synthese einer Vielzahl von heterocyclischen Verbindungen . Diese Verbindungen besitzen ein breites Spektrum an biologischen Aktivitäten .
Wirkmechanismus
Target of Action
It is structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . Therefore, it’s plausible that 1-(3-Fluorophenyl)-2-phenylethanone may have similar targets.
Mode of Action
Based on its structural similarity to 3-fluoroamphetamine , it may act as a substrate-based releaser, with selectivity for dopamine over serotonin . This means it could potentially increase the release of these neurotransmitters in the brain, leading to increased neuronal activity.
Biochemical Pathways
It’s plausible that it may affect pathways related to dopamine and norepinephrine, given its potential role as a monoamine releaser . These neurotransmitters are involved in various functions, including mood regulation, reward, and motor control.
Pharmacokinetics
3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . It’s plausible that 1-(3-Fluorophenyl)-2-phenylethanone may have similar ADME properties.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLTCUBFAFEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374638 | |
| Record name | 3'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40281-50-3 | |
| Record name | 3'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















